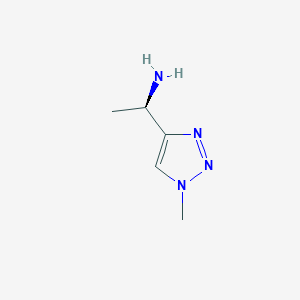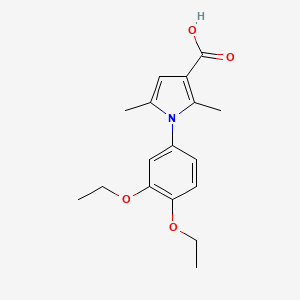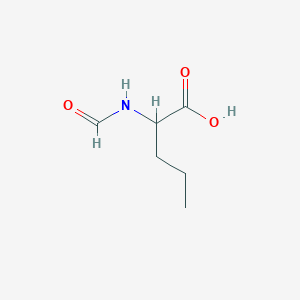![molecular formula C10H13NO2 B13197975 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-7,7-dimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an isocyanate group
Preparation Methods
The synthesis of 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be achieved through several routes. One common method involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-2-one with phosgene to introduce the isocyanate group . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure high yield and purity .
Chemical Reactions Analysis
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include ureas, carbamates, and amines .
Scientific Research Applications
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound can be used in the production of polymers and resins due to its reactive isocyanate group.
Biological Studies: It may be used in the modification of biomolecules for research purposes.
Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the isocyanate group and is less reactive.
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Contains an iodomethyl group instead of an isocyanate group, leading to different reactivity and applications.
1-Bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with a bromo group, used in different types of chemical reactions.
The uniqueness of this compound lies in its isocyanate group, which imparts high reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-9(2)7-3-4-10(9,11-6-12)8(13)5-7/h7H,3-5H2,1-2H3 |
InChI Key |
QCOJGABFMOESIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


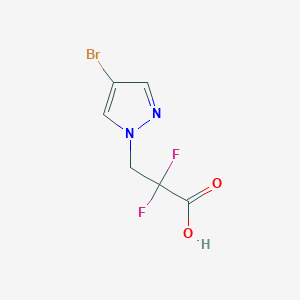
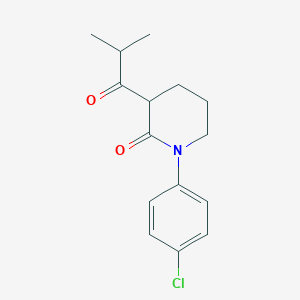
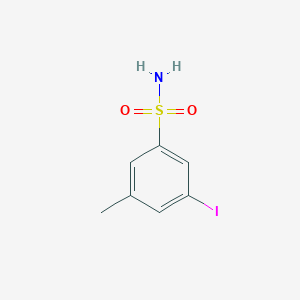
![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)


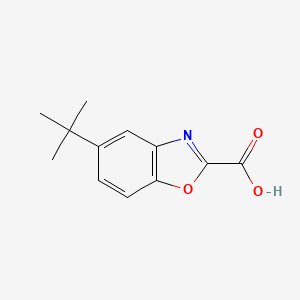
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)

